5-Hydroxyisoquinoline-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxyisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-7-6(8)4-5-11-9(7)10(13)14/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWACVVCOABXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301375 | |
| Record name | 5-hydroxyisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90800-37-6 | |
| Record name | NSC142674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxyisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 8 Hydroxyquinoline 5 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are fundamental techniques for characterizing organic compounds. In the case of hydroxyquinoline and isoquinoline (B145761) derivatives, the chemical shifts of the protons and carbons in the aromatic rings provide significant insight into the electronic environment and substitution pattern. For example, in related hydroxyquinoline structures, the protons on the aromatic rings typically appear in the downfield region of the ¹H NMR spectrum. The presence of intramolecular hydrogen bonding, for instance between a hydroxyl group and a nearby nitrogen atom, can also influence the chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For 5-Hydroxyisoquinoline-1-carboxylic acid, characteristic IR absorption bands would be expected for the hydroxyl group (O-H stretching), the carboxylic acid group (C=O stretching and O-H stretching), and the aromatic C-H and C=C bonds of the isoquinoline ring system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement for this compound, which can be used to confirm its molecular formula.
Theoretical and Computational Investigations of 8 Hydroxyquinoline 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By modeling the electron density, DFT can predict molecular properties with a favorable balance between accuracy and computational cost, making it ideal for studying molecules like 5-Hydroxyisoquinoline-1-carboxylic acid.
The first step in the theoretical characterization of this compound is geometry optimization. This computational process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Using DFT methods, such as the B3LYP functional, researchers can calculate key structural parameters. mdpi.comscispace.com This analysis reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Illustrative Geometric Parameters for this compound
| Parameter | Description | Predicted Aspect |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | Length of the carbonyl double bond in the carboxylic acid group. | Shorter and stronger than C-O single bonds. |
| O-H | Length of the bond in the hydroxyl and carboxylic acid groups. | Influenced by hydrogen bonding. |
| C-N | Bond lengths within the heterocyclic pyridine (B92270) ring. | Reflects aromatic character. |
| **Bond Angles (°) ** | ||
| O-C=O | Angle within the carboxylic acid functional group. | Approximately 120°, typical for sp² hybridized carbon. |
DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings. nih.gov
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, this would involve calculating the magnetic shielding around each nucleus, providing a theoretical spectrum that identifies the resonance of each unique proton and carbon atom.
Infrared (IR) Spectroscopy: Computational methods can determine the vibrational frequencies of the molecule. researchgate.net The resulting theoretical IR spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl group, and the C-N stretches within the isoquinoline (B145761) ring. frontiersin.orgspectroscopyonline.comresearchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. researchgate.netmdpi.com This analysis identifies the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals, such as π → π* transitions within the aromatic system. researchgate.net The predicted UV-Vis spectrum helps to understand the molecule's photophysical properties. nist.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.netsci-hub.se A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se For this compound, this analysis would reveal its potential as an electron donor or acceptor and provide insights into its kinetic stability. semanticscholar.org
Table 2: Conceptual HOMO-LUMO Analysis
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.denih.gov This method investigates charge delocalization, hyperconjugative interactions, and the transfer of electron density between filled donor orbitals and empty acceptor orbitals. researchgate.netsemanticscholar.orgresearchgate.net For this compound, NBO analysis would quantify the stability arising from electron delocalization across the aromatic system and through intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. It helps to translate complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and chemical bonds. mpg.denih.gov
Computational electrochemistry can model the redox properties of this compound. DFT calculations can predict standard reduction potentials and help elucidate the mechanisms of oxidation and reduction reactions. nih.govacs.org Such studies can determine whether electron transfer is coupled with proton transfer, a common occurrence in molecules with hydroxyl and carboxylic acid groups. nih.govacs.org Modeling the redox behavior is crucial for applications where electron transfer processes are important, such as in the design of sensors or in understanding metabolic pathways. nih.govnih.gov
Molecular Dynamics Simulations and Adsorption Studies
While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time.
MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how this compound behaves in a simulated environment, such as in a solvent like water. These simulations provide insights into its conformational flexibility, solvation properties, and how it interacts with surrounding molecules.
Furthermore, MD simulations are invaluable for studying the adsorption of the molecule onto various surfaces. By simulating the interface between this compound and a material surface, researchers can investigate the strength and nature of the adsorption, identify the key atoms involved in the interaction, and determine the preferred orientation of the molecule on the surface. This is particularly relevant for applications in materials science and catalysis.
Structure-Activity Relationship (SAR) Modeling and Predictive Studies
While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on analogous isoquinoline and quinoline (B57606) carboxylic acid derivatives. SAR studies aim to identify the key molecular features and physicochemical properties that govern the biological activity of a series of compounds. drugdesign.org
For the broader class of quinoline carboxylic acids, SAR studies have identified critical regions of the molecule where modifications significantly impact biological activity. For instance, in a study of quinoline 4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, three principal regions were identified as crucial for activity: the C(2) position, where bulky hydrophobic substituents are necessary; the C(4) position, which has a strict requirement for the carboxylic acid group; and the benzo portion of the quinoline ring, where appropriate substitutions can modulate activity. nih.govaminer.cn
In the case of this compound, the hydroxyl (-OH) group at the 5-position and the carboxylic acid (-COOH) group at the 1-position are expected to be key pharmacophoric features. The carboxylic acid can act as a hydrogen bond donor and acceptor, and it can participate in salt bridge interactions with biological receptors. drugdesign.org The hydroxyl group can also engage in hydrogen bonding. The relative positions of these two functional groups on the isoquinoline scaffold create a specific electronic and steric profile that will determine its binding affinity and selectivity for various biological targets.
Predictive models, often developed using machine learning algorithms, leverage datasets of compounds with known activities to forecast the biological profiles of new or untested molecules. nih.govbio-itworld.com For a compound like this compound, such models could be used to predict a range of properties, including its potential targets, efficacy, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. These predictive studies are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
Table 1: Key Functional Groups and Their Potential Roles in SAR
| Functional Group | Position | Potential Roles in Biological Activity |
| Carboxylic Acid | 1 | Hydrogen bond donor/acceptor, salt bridge formation, metal chelation |
| Hydroxyl | 5 | Hydrogen bond donor/acceptor, metal chelation |
| Isoquinoline Core | - | Provides a rigid scaffold, participates in π-π stacking interactions |
Computational Studies on Metal Chelation and Ligand Interactions
The 8-hydroxyquinoline (B1678124) scaffold is a well-known and potent metal chelator, forming stable complexes with a variety of metal ions. scholarpublishing.org The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as a bidentate ligand. By analogy, this compound, possessing a similar arrangement of a heterocyclic nitrogen and a hydroxyl group, is also predicted to exhibit significant metal-chelating properties. The addition of the carboxylic acid group at the 1-position could potentially allow for tridentate chelation, involving the nitrogen of the ring, the hydroxyl oxygen, and one of the carboxylic acid oxygens, which could lead to the formation of highly stable metal complexes.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the thermodynamics and structural aspects of metal chelation. scholarpublishing.orgnih.govnih.gov DFT calculations can be used to:
Determine the preferred coordination geometry: These calculations can predict the most stable three-dimensional arrangement of the ligand around a central metal ion.
Calculate binding energies: The strength of the interaction between this compound and different metal ions can be quantified, providing insights into its selectivity.
Analyze electronic structure: DFT can elucidate how the electronic properties of both the ligand and the metal ion are altered upon complex formation.
For the related compound 8-hydroxyquinoline-2-carboxylic acid, computational studies have been employed to understand its complexation with metal ions like molybdenum, defining the number, type, and coordination mode of the resulting species. nih.gov Similar studies on this compound would be essential to fully characterize its potential as a metal chelator. The formation of metal complexes can be a critical aspect of the biological activity of such compounds, influencing their bioavailability, mechanism of action, and even their potential toxicity.
Molecular docking is another powerful computational technique used to predict the binding orientation of a ligand to a biological macromolecule, such as a protein or enzyme. nih.govresearchgate.netnih.gov In the context of this compound, docking studies could be used to:
Identify potential biological targets: By screening against a library of protein structures, potential receptors for the compound can be identified.
Elucidate binding modes: Docking can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Rationalize SAR data: By visualizing how analogs of this compound with different substituents fit into a binding site, the observed SAR trends can be explained at a molecular level.
For its structural isomer, 8-Hydroxy-isoquinoline-5-carboxylic acid, the mechanism of action is suggested to involve the inhibition of 2-oxoglutarate-dependent oxygenases, where the hydroxyl and carboxylic acid groups play a crucial role in binding. It is plausible that this compound could interact with similar enzymes, and molecular docking could be employed to explore this hypothesis.
Chemical Reactivity and Mechanistic Pathways of 8 Hydroxyquinoline 5 Carboxylic Acid
Oxidation Mechanisms and Electron Transfer Processes
The oxidation of 5-hydroxyisoquinoline-1-carboxylic acid is anticipated to be a complex process influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, as well as the nitrogen atom within the heterocyclic ring.
Electrochemical Behavior and Proton Transfer Dynamics
Influence of the Carboxylic Group on the Oxidation Mechanism
The presence of a carboxylic acid group at the 1-position of the isoquinoline (B145761) ring is expected to have a notable impact on the oxidation mechanism. As an electron-withdrawing group, it will likely make the initial oxidation of the molecule more difficult, resulting in a higher oxidation potential compared to the parent 5-hydroxyisoquinoline. The carboxylic acid can also participate in intramolecular hydrogen bonding with the hydroxyl group or the heterocyclic nitrogen, which can further modulate the electronic properties and reactivity of the molecule.
Role of Nitrogen Protonation in Redox Processes
The nitrogen atom in the isoquinoline ring plays a crucial role in the redox behavior of the molecule. Its protonation state significantly alters the electron density of the aromatic system. In acidic media, where the nitrogen is protonated, the molecule becomes more electron-deficient, which can hinder oxidation at the phenolic hydroxyl group. Conversely, deprotonation of the nitrogen in basic media would increase the electron density of the ring system, potentially facilitating oxidation. The interplay between the pKa of the nitrogen and the phenolic proton is therefore a key determinant of the compound's redox chemistry across different pH ranges.
Reduction Reactions and Derivative Formation
The reduction of this compound can target either the carboxylic acid group or the isoquinoline ring system. Strong reducing agents, such as lithium aluminum hydride, are generally capable of reducing carboxylic acids to primary alcohols. This would yield 5-hydroxy-1-(hydroxymethyl)isoquinoline. The conditions for such a reduction would need to be carefully controlled to avoid reduction of the heterocyclic ring.
Catalytic hydrogenation, on the other hand, typically reduces the pyridine (B92270) ring of the isoquinoline system, leading to the formation of a tetrahydroisoquinoline derivative. The specific outcome of the reduction will depend on the choice of catalyst, solvent, and reaction conditions. These reduction products represent a class of derivatives with potentially different biological and chemical properties.
Substitution Reactions and Functional Group Transformations
The isoquinoline ring in this compound is subject to electrophilic substitution reactions, with the positions of substitution being directed by the existing functional groups. The electron-donating hydroxyl group will activate the benzene (B151609) ring portion of the molecule towards electrophiles, directing substitution to the ortho and para positions relative to the hydroxyl group.
The carboxylic acid group itself can undergo a variety of transformations. It can be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst. Treatment with thionyl chloride or a similar reagent would transform the carboxylic acid into a more reactive acid chloride, which can then be used to form amides, esters, and other acyl derivatives. Decarboxylation, the removal of the carboxylic acid group, may be possible under harsh thermal conditions, though this is often a challenging transformation for aromatic carboxylic acids.
Metal Chelation and Complex Formation
The structure of this compound, with its hydroxyl group and heterocyclic nitrogen atom, suggests a potential for metal chelation, similar to the well-known chelating agent 8-hydroxyquinoline (B1678124). The hydroxyl group can be deprotonated to form a phenoxide, which, along with the lone pair of electrons on the nitrogen atom, can coordinate to a metal ion, forming a stable chelate ring.
Interactions with Transition Metal Ions (e.g., Iron, Copper)
The 8-hydroxyquinoline framework is a powerful bidentate chelating agent for a wide array of metal ions. nih.govresearchgate.net Chelation occurs through the deprotonated phenolic hydroxyl group and the nitrogen atom of the pyridine ring, forming a stable five-membered ring with the metal ion. scirp.orgresearchgate.net This interaction is fundamental to the biological and chemical applications of 8HQ derivatives. tandfonline.com
These compounds exhibit a high affinity for transition metals such as iron (Fe) and copper (Cu). researchgate.netresearchgate.netrsc.org The formation of stable complexes with these ions is a defining characteristic. researchgate.net For instance, studies on 8-hydroxyquinoline-derived Mannich bases confirm that the (N,O) donor set of the scaffold has a high affinity for various transition metal ions, which is central to their therapeutic effects. rsc.org The interaction with copper is particularly notable, with Cu(II) complexes of 8HQ derivatives forming square-planar or octahedral geometries. scirp.orgresearchgate.net
The stability of these metal complexes can be quantified by their formation constants. While data for the specific title compound is scarce, values for the related 8-hydroxyquinoline-2-carboxylic acid illustrate the strong binding affinity for divalent and trivalent metal ions.
Table 1: Stability Constants (Log K1) for Metal Complexes of 8-hydroxyquinoline-2-carboxylic acid
| Metal Ion | Log K1 |
|---|---|
| Cu(II) | 12.00 |
| Pb(II) | 11.35 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Ca(II) | 6.16 |
| Mg(II) | 4.93 |
Data represents the formation constants for 1:1 metal-ligand complexes in 0.1 M NaClO4 at 25°C.
Modulation of Biological Activity by Metal Complexation
The biological activities of 8-hydroxyquinoline derivatives are intrinsically linked to their ability to chelate metal ions. nih.govtandfonline.com The formation of a metal complex can significantly enhance the therapeutic potency of the parent ligand. doi.org For example, the antimicrobial and anticancer effects of many 8HQ compounds are potentiated upon complexation with metals like copper and zinc. nih.gov
One key mechanism is the role of the 8HQ derivative as an ionophore, a molecule that can transport ions across lipid membranes. For instance, the antimycobacterial activity of 8-hydroxyquinoline is strongly dependent on the presence of copper. nih.gov 8HQ acts as a copper ionophore, increasing the intracellular concentration of labile copper ions, which leads to enhanced, copper-dependent toxicity for the bacteria. nih.gov
Metal complexation alters the physicochemical properties of the 8HQ molecule. The resulting complex often has increased lipophilicity compared to the free ligand, which can facilitate its passage through the cell membranes of microorganisms or cancer cells. tandfonline.com Once inside the cell, the complex can dissociate, allowing the charged metal-ligand species or the free ligand to interact with and inhibit essential metal-dependent enzymes. tandfonline.com The antimicrobial activity of 8HQ complexes is often attributed to their ability to chelate metal ions that are crucial for the function of microbial enzymes. scirp.org
Ligand-Induced Metal Movement in Enzyme Active Sites
A remarkable and rare mechanistic feature has been identified for 5-carboxy-8-hydroxyquinoline (IOX1), a structural isomer of the title compound. nih.govnih.govrsc.org Crystallographic studies have shown that when IOX1 binds to the active site of certain iron-dependent 2-oxoglutarate (2OG) oxygenases, it can induce the translocation of the catalytic iron(II) ion. nih.govrsc.org
In its typical state, the iron atom is coordinated by a conserved facial triad (B1167595) of two histidine and one aspartate/glutamate residues within the enzyme's active site. Upon binding, IOX1 chelates the iron as expected, mimicking the binding of the native co-substrate, 2-oxoglutarate. nih.gov However, unexpectedly, this binding event causes the iron to move from its original position. nih.govnih.gov This ligand-induced metal movement is a significant finding, as it represents a novel mechanism for enzyme inhibition. rsc.org Interestingly, this effect is structurally specific; the closely related isomer 4-carboxy-8-hydroxyquinoline binds to the same active site without causing this metal translocation. nih.gov This phenomenon has been observed with several different divalent metals (Fe(II), Ni(II), Zn(II), Mn(II)) in the active site, indicating the movement is a consequence of the ligand's structure rather than the specific metal ion present. nih.gov
Hydrogen Bonding Interactions
This compound possesses multiple functional groups capable of engaging in hydrogen bonding: a hydroxyl group, a carboxylic acid group, and a heterocyclic nitrogen atom. These groups act as both hydrogen bond donors and acceptors, significantly influencing the compound's physical properties and molecular interactions. mdpi.comlibretexts.org
The carboxylic acid moiety is particularly adept at forming strong intermolecular hydrogen bonds. In the solid state or in nonpolar solvents, carboxylic acids commonly form dimeric structures, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. libretexts.org This strong association is responsible for the relatively high boiling points of carboxylic acids compared to other organic molecules of similar molecular weight. libretexts.org
Furthermore, intramolecular hydrogen bonds are a critical feature of the 8-hydroxyquinoline scaffold. A strong hydrogen bond typically forms between the hydrogen of the phenolic hydroxyl group at position 8 and the nitrogen atom of the quinoline (B57606) ring. smolecule.com This interaction contributes to the planarity and stability of the molecule. mdpi.com In compounds like 7-hydroxyquinoline-8-carboxylic acid, which has dual intramolecular hydrogen bonds, a cooperative proton relay system has been observed. acs.org Theoretical and experimental studies on related molecules like 5-hydroxyquinoline (B119867) also highlight the importance of intermolecular hydrogen bonds (e.g., O-H···N) in forming molecular complexes and crystal structures. mdpi.com
Biological Activity and Molecular Mechanisms of 8 Hydroxyquinoline 5 Carboxylic Acid
Enzyme Inhibition Studies
8-Hydroxyquinoline-5-carboxylic acid, also known as IOX1, is recognized as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govhkbu.edu.hkox.ac.uknih.gov These enzymes are crucial in various biological processes, and their inhibition has therapeutic potential for diseases like cancer and anemia. nih.govhkbu.edu.hkox.ac.uk IOX1's inhibitory action stems from its competition with 2OG for binding to the Fe(II) center within the active site of these oxygenases.
IOX1 demonstrates inhibitory activity across a wide range of 2-oxoglutarate-dependent oxygenases. nih.govhkbu.edu.hkox.ac.uknih.gov This class of enzymes utilizes ferrous iron and 2-oxoglutarate to catalyze hydroxylation and demethylation reactions on various substrates, including proteins and nucleic acids. nih.govfrontiersin.org The broad-spectrum nature of IOX1 has been demonstrated against transcription factor hydroxylases, histone demethylases, and nucleic acid demethylases. nih.govhkbu.edu.hkox.ac.uknih.gov Unlike some other inhibitors, IOX1 is effective in cellular assays without needing ester derivatization to cross cell membranes. nih.govhkbu.edu.hkox.ac.uk
IOX1 is a known inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. mdpi.com The KDM4 subfamily, in particular, is a target of IOX1. mdpi.comnih.gov Overexpression of KDM4 enzymes is linked to various cancers, making them a therapeutic target. nih.govresearchgate.net Studies have shown that IOX1 acts as a potent inhibitor of KDM4A. mdpi.comresearchgate.net While specific inhibitory data for IOX1 against the KDM2/7 subfamily is less detailed in the provided results, its broad action against JmjC domain-containing demethylases suggests potential activity. mdpi.com
Table 1: Inhibition of Histone Lysine (B10760008) Demethylases by IOX1 (5-carboxy-8-hydroxyquinoline)
| Enzyme Family | Specific Enzymes Inhibited | Significance |
|---|---|---|
| KDM3 | KDM3A | Inhibition of these enzymes is relevant to cancer therapy due to their role in epigenetic regulation and gene expression. mdpi.comnih.govresearchgate.net |
| KDM4 | KDM4A | |
| KDM4C | ||
| KDM4D | ||
| KDM6 | KDM6B (JMJD3) | Implicated in inflammatory processes and developmental regulation. mdpi.com |
The inhibition of histone lysine demethylases by 8-hydroxyquinoline-5-carboxylic acid directly impacts epigenetic regulation. KDMs are responsible for removing methyl groups from histone lysine residues, a key process in controlling chromatin structure and gene expression. nih.govnih.gov By inhibiting these enzymes, IOX1 can alter histone methylation patterns, which in turn influences gene transcription. nih.gov This modulation of the epigenome is a key mechanism behind its potential therapeutic effects, particularly in cancer, where aberrant epigenetic modifications are common. nih.gov The dynamic process of histone methylation and demethylation is crucial for normal cellular function, and its disruption by inhibitors like IOX1 can lead to changes in cell proliferation and differentiation. mdpi.comnih.gov
8-Hydroxyquinoline-5-carboxylic acid also affects the Hypoxia-Inducible Factor (HIF) signaling pathway through its inhibition of HIF prolyl hydroxylases (PHDs), which are 2OG-dependent oxygenases. HIFs are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). wikipedia.orgglpbio.comcusabio.com Under normal oxygen conditions, PHDs hydroxylate the HIF-α subunit, leading to its degradation. glpbio.comcusabio.com In hypoxic conditions, or when PHDs are inhibited, HIF-α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in processes like angiogenesis, glucose metabolism, and cell survival. wikipedia.orgcusabio.comnih.gov By inhibiting PHDs, IOX1 can mimic a hypoxic state, leading to the stabilization of HIF-α and the activation of the HIF signaling cascade even in the presence of oxygen. mdpi.com This has therapeutic implications for conditions such as ischemia. nih.gov
The binding of 8-hydroxyquinoline-5-carboxylic acid to the active site of 2-oxoglutarate-dependent oxygenases is a key determinant of its inhibitory activity. The planar structure of the 8-hydroxyquinoline (B1678124) ring, along with its hydroxyl and carboxyl groups, facilitates interactions within the enzyme's active site. X-ray crystallography studies have shown that the 8-hydroxyquinoline moiety can achieve bidentate metal coordination with the Fe(II) ion in the active site through its pyridinyl nitrogen and phenolic oxygen. researchgate.net
Interestingly, crystallographic studies have revealed that IOX1 can cause the translocation of the active site metal ion, a rare occurrence for a protein ligand. nih.govhkbu.edu.hkox.ac.uknih.gov This unique interaction highlights a specific binding mode that contributes to its inhibitory mechanism. While it is a broad-spectrum inhibitor, the specific interactions within the active sites of different 2OG oxygenases can vary, leading to differences in inhibitory potency. nih.govhkbu.edu.hkox.ac.uk
Inhibition of 2-Oxoglutarate-Dependent Oxygenases
Antimicrobial Research
The 8-hydroxyquinoline scaffold is known for its wide range of biological activities, including antimicrobial effects. nih.govnih.gov Derivatives of 8-hydroxyquinoline have demonstrated activity against various pathogens, including bacteria and fungi. nih.govnih.govresearchgate.net The antimicrobial properties are often attributed to the chelation of essential metal ions, which can disrupt microbial enzyme function and membrane integrity. researchgate.net
While much of the research focuses on the broader class of 8-hydroxyquinolines, some studies have investigated derivatives of isoquinoline-carboxylic acids for their antibacterial properties. For instance, isoquinoline-3-carboxylic acid has shown significant activity against several plant bacteria. researchgate.net However, specific and detailed antimicrobial research focused solely on 8-hydroxyquinoline-5-carboxylic acid (IOX1) is not extensively covered in the provided search results. The known antimicrobial activity of the parent 8-hydroxyquinoline structure suggests that IOX1 may possess similar properties, but further targeted research is needed to confirm this. nih.govresearchgate.net
Antibacterial and Antifungal Properties
While specific investigations into the antibacterial and antifungal properties of 5-Hydroxyisoquinoline-1-carboxylic acid are not extensively documented, the broader family of hydroxyquinolines exhibits significant antimicrobial activity. The 8-hydroxyquinoline scaffold, in particular, is recognized as a privileged structure in medicinal chemistry due to its wide range of biological applications, including antibacterial and antifungal effects. researchgate.net
Derivatives of 8-hydroxyquinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comsemanticscholar.org For example, certain ester derivatives of 8-hydroxyquinoline show potent effects against strains like Vibrio parahaemolyticus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 10⁻⁶ mg/mL. nih.gov The antimicrobial action is often attributed to the molecule's ability to chelate metal ions essential for bacterial enzyme function. Similarly, various hydroxyquinoline derivatives have been tested against fungal species, including multiple Candida strains, showing a range of efficacy. mdpi.com For instance, certain umbelliferone-8-hydroxyquinoline hybrids displayed significant inhibition of radial growth (57–90%) against various fungi at a concentration of 200 µg/mL. mdpi.com
Another related compound, isoquinoline-3-carboxylic acid, has shown significant antibacterial activity against several plant pathogenic bacteria, with EC₅₀ values ranging from 8.38 to 17.35 μg/mL. researchgate.net This suggests that the isoquinoline (B145761) carboxylic acid moiety itself contributes to antimicrobial potential.
Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| (8-hydroxyquinolin-5-yl)methyl 4-chlorobenzoate | Vibrio parahaemolyticus | 10⁻⁶ | nih.gov |
| (8-hydroxyquinolin-5-yl)methyl 4-chlorobenzoate | Staphylococcus aureus | 10⁻⁶ | nih.gov |
| 8-hydroxyquinoline derivative (R = NO₂, R′ = H) | Enterobacter cloacae | 1 x 10⁻⁶ | mdpi.com |
| 8-hydroxyquinoline derivative (R = NO₂, R′ = H) | Klebsiella pneumoniae | 1 x 10⁻⁵ | mdpi.com |
Antiviral Activities (e.g., Dengue Virus, H5N1 Avian Influenza)
The quinoline (B57606) and isoquinoline scaffolds are present in numerous compounds investigated for antiviral efficacy. While data specifically on this compound is limited, related molecules have shown promise against several viruses, including Dengue virus and influenza strains.
A quinoline derivative, BT24, was identified as a potent inhibitor of the Dengue virus (DENV) protease, with a half-maximal inhibitory concentration (IC₅₀) of 0.5 µM. nih.gov Further cell-based assays confirmed its ability to inhibit the replication of all four DENV serotypes. nih.gov Other synthetic derivatives, such as 2-isobutyl-5,7-dichloro-8-hydroxyquinoline, have also shown significant inhibitory activity against DENV serotype 2, acting at an early stage of the virus lifecycle. nih.gov
In the context of influenza, isoquinolone derivatives have been identified as potent inhibitors of both influenza A and B viruses, with 50% effective concentrations (EC₅₀s) in the sub-micromolar range (0.2 to 0.6 µM). nih.gov The mechanism for one such compound was determined to be the inhibition of viral polymerase activity, a crucial step in viral genome replication. nih.gov Furthermore, a compound identified as quinoline carboxylic acid was found to counteract the inhibition of host mRNA export caused by the influenza A viral protein NS1, suggesting a host-oriented antiviral mechanism. researchgate.net
Table 2: Antiviral Activity of Selected Quinoline and Isoquinoline Derivatives
| Compound Class | Virus | Target/Mechanism | Potency | Reference |
|---|---|---|---|---|
| Quinoline derivative (BT24) | Dengue Virus (DENV-2) | Protease Inhibitor | IC₅₀ = 0.5 µM | nih.gov |
| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV-2) | Early Lifecycle Stage | IC₅₀ = 0.49 µM | nih.gov |
| Isoquinolone derivative | Influenza A & B | Viral Polymerase | EC₅₀ = 0.2-0.6 µM | nih.gov |
Anti-amoebic Properties of Hydroxyquinolines
The 8-hydroxyquinoline class of compounds has a historical precedent for use against protozoal infections, particularly amoebiasis caused by Entamoeba histolytica. pharmacy180.com These compounds are active against the trophozoite stage of the amoeba within the intestine. pharmacy180.com While they are not considered effective for acute dysentery or extraintestinal infections, they can provide relief in chronic intestinal amoebiasis. pharmacy180.com The general mechanism of hydroxyquinolines in this context involves activity against the luminal cycle of the amoebae. pharmacy180.com Their efficacy highlights the potential of the core hydroxyquinoline structure, shared by this compound, as a scaffold for developing anti-amoebic agents.
Antioxidant Activity Investigations
Investigations into the antioxidant properties of quinoline derivatives have yielded varied results, often dependent on the specific substitutions on the quinoline ring. Studies on some quinoline-hydrazone derivatives showed only weak antioxidant activity compared to ascorbic acid in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net However, other research has demonstrated that modifying a parent compound like isatin (B1672199) to a quinoline-4-carboxylic acid derivative can significantly increase antioxidant activity. ui.ac.id For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed an inhibition percentage of 40.43% in a DPPH assay at a concentration where the precursor showed no activity. ui.ac.id The antioxidant capacity is often linked to the ability of the phenolic hydroxyl group to donate a hydrogen atom, stabilizing free radicals. The presence of both a hydroxyl and a carboxylic acid group on the isoquinoline scaffold of this compound suggests it may possess antioxidant capabilities, though specific experimental validation is required.
Regulator of Plant Growth Studies
Currently, there is a lack of specific studies investigating the role of this compound as a plant growth regulator. However, as noted previously, the related compound isoquinoline-3-carboxylic acid has been identified as a potent antibacterial agent against various phytopathogenic bacteria. researchgate.net This activity against plant diseases suggests that isoquinoline derivatives could play a role in agriculture, though not directly as growth regulators.
Mechanisms of Action at the Molecular Level
The molecular mechanisms of this compound are likely influenced by its structural similarity to other well-studied hydroxyquinoline and isoquinoline inhibitors. The planar isoquinoline ring system allows for potential π-π stacking interactions with biological macromolecules, while the hydroxyl and carboxyl groups are capable of hydrogen bonding and, crucially, metal chelation.
While direct targets for this compound have not been identified, compelling evidence from its isomers points toward a specific class of enzymes. The structural isomer 5-carboxy-8-hydroxyquinoline (also known as IOX1) is a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. nih.gov These enzymes, which include histone demethylases and hypoxia-inducible factor (HIF) hydroxylases, are crucial in epigenetic regulation and metabolic signaling.
The mechanism of inhibition involves the 8-hydroxyquinoline moiety acting as a metal-binding pharmacophore (MBP). It chelates the active site Fe(II) ion of the enzyme in a bidentate fashion, competing with the binding of the 2-oxoglutarate cosubstrate. nih.gov The hydroxyl and pyridinyl nitrogen atoms are critical for this metal coordination. Given that this compound possesses a similar arrangement of a hydroxyl group and a heterocyclic nitrogen atom, it is plausible that it could also target metalloenzymes, potentially including the 2OG-dependent oxygenase family.
Crucial Role of Hydroxyl and Carboxylic Acid Groups in Biological Interactions
The biological activity of many organic compounds is intrinsically linked to the presence and positioning of specific functional groups. In the case of hydroxyquinoline and hydroxyisoquinoline derivatives, the hydroxyl (–OH) and carboxylic acid (–COOH) groups are well-established as critical pharmacophores that govern their interactions with biological targets.
The arrangement of these functional groups in compounds like 8-hydroxyquinolines enables them to act as potent chelating agents for various metal ions, a property central to their diverse biological effects, including antimicrobial and anticancer activities. tandfonline.comresearchgate.net This chelation is often facilitated by the proximity of the hydroxyl group to the nitrogen atom in the ring system, allowing for the formation of stable complexes with metal ions that are essential for the function of many enzymes. tandfonline.com
For the specific isomer, this compound, while direct experimental evidence is not widely documented, the inherent properties of its hydroxyl and carboxylic acid groups suggest potential modes of biological interaction.
The Hydroxyl Group: The phenolic hydroxyl group is a key player in forming hydrogen bonds with biological macromolecules such as proteins and enzymes. These interactions are fundamental for the specific recognition and binding of a molecule to its target. The acidity of the hydroxyl group can also be a determinant of its interaction capabilities in different physiological environments.
The Carboxylic Acid Group: The carboxylic acid moiety is another critical functional group that can engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions. Its ability to donate a proton and exist as a carboxylate anion at physiological pH allows for strong electrostatic interactions with positively charged residues, such as lysine and arginine, in the active sites of enzymes. chemrxiv.orgnih.gov Structure-activity relationship studies on related quinoline carboxylic acids have consistently highlighted the strict requirement of the carboxylic acid group for their inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase.
In the broader context of 2-oxoglutarate (2OG)-dependent oxygenase inhibitors, the combination of a hydroxyl and a carboxylic acid group on a heterocyclic scaffold has been shown to be crucial for binding to the Fe(II) center in the enzyme's active site. Although this has been extensively studied for isomers like 8-Hydroxy-isoquinoline-5-carboxylic acid, it provides a theoretical framework for the potential mechanism of action for this compound.
Synergistic Effects and Metal Chelation: The relative positioning of the hydroxyl and carboxylic acid groups in this compound could potentially allow for intramolecular hydrogen bonding, influencing the molecule's conformation and its ability to bind to a target. Furthermore, while perhaps not as ideally positioned for metal chelation as in the 8-hydroxyquinoline series, the presence of both an oxygen-donating hydroxyl group and a carboxylic acid group, in addition to the ring nitrogen, suggests a potential for coordinating with metal ions. The ability of hydroxyquinolines to act as chelators is a cornerstone of their biological activity, and it is plausible that this compound shares this characteristic to some extent. dovepress.comhe.com.brresearchgate.net
Applications in Research and Material Science
Building Block for Heterocyclic Compound Synthesis
5-Hydroxyisoquinoline-1-carboxylic acid serves as a valuable precursor, or building block, in the synthesis of more complex heterocyclic compounds. The isoquinoline (B145761) core is a common scaffold in many pharmacologically active molecules. The presence of the hydroxyl and carboxylic acid groups provides reactive sites for further chemical modifications, allowing chemists to construct a variety of derivatives. bldpharm.com The general class of 8-hydroxyquinolines, to which this compound is related, is recognized for its utility in creating diverse scaffolds with potential biological activities. bldpharm.com Synthetic strategies often involve reactions such as condensation or cyclization to build larger, multi-ring systems. bldpharm.com The ability to functionalize the molecule at specific positions is crucial for designing compounds with desired chemical and physical properties for various applications.
Fluorescent Probes for Solvent Detection
The development of fluorescent probes for detecting specific analytes is a significant area of research. Compounds based on the hydroxyquinoline structure are known to exhibit fluorescence, a property that can be sensitive to the local environment. Derivatives of the closely related 8-hydroxy-isoquinoline have been utilized in creating fluorescent probes designed to detect the presence of water in aprotic organic solvents. bldpharm.com This capability is valuable in chemical processes where water content must be strictly controlled. The fluorescence of these probes can change in intensity or wavelength upon interaction with the target analyte, providing a clear signal for detection. While specific studies on this compound as a solvent probe are not extensively detailed, its structural similarity to known fluorescent molecules suggests its potential in this area.
Analytical Chemistry Applications for Metal Ion Detection and Quantification
In analytical chemistry, the precise detection and quantification of metal ions are crucial for environmental monitoring and industrial quality control. The 8-hydroxyquinoline (B1678124) (oxine) framework is a well-established chelating agent, capable of binding to a wide range of metal ions to form stable complexes. This interaction often results in the formation of colored or fluorescent products that can be measured using spectrophotometry or fluorometry.
Research on related compounds like 8-hydroxyquinoline-2-carboxylic acid has demonstrated strong complexing properties with various metal ions. The stability of these complexes allows for the selective determination of metals such as copper(II), zinc(II), and lead(II). The table below summarizes the stability constants (Log K1) for complexes formed between 8-hydroxyquinoline-2-carboxylic acid and several metal ions, illustrating the compound's high affinity for them. The ability to adjust the pH of a solution allows for the selective precipitation or detection of different metal ions, making this class of compounds highly versatile for analyzing complex mixtures.
| Metal Ion | Log K1 |
|---|---|
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
Development of Chemosensors for Metal Ions
Building upon their metal-binding properties, hydroxyquinoline derivatives are frequently used to design chemosensors. These sensors are molecules that signal the presence of a specific analyte, such as a metal ion, through a detectable change, often in color or fluorescence. When a hydroxyquinoline-based chemosensor binds to a metal ion, its electronic properties are altered, leading to a change in its light-absorbing or light-emitting behavior.
For instance, fluorescent chemosensors based on 8-hydroxyquinoline have been developed for detecting ions like Zn²⁺ and Cd²⁺. The fluorescence of the sensor can be "turned on" or "turned off" upon complexation with the target ion, providing a highly sensitive detection mechanism. Research has shown that these sensors can be designed to be highly selective for specific metal ions, which is a critical feature for practical applications in complex environments. The incorporation of a carboxylic acid group, as in this compound, can further modulate the binding affinity and solubility of the chemosensor.
Industrial Applications in Organic Light-Emitting Diodes (OLEDs)
In the field of material science, metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials for organic light-emitting diodes (OLEDs). These devices are used in modern displays and lighting due to their high efficiency and vibrant colors. The most famous of these materials is tris(8-hydroxyquinolinato)aluminium (Alq3), which is widely used as an emissive layer in OLEDs, typically producing green light.
The performance of an OLED, including its brightness, efficiency, and color, is highly dependent on the properties of the organic materials used. By modifying the structure of the hydroxyquinoline ligand or changing the central metal ion, researchers can tune the emission color across the visible spectrum. For example, zinc complexes (Znq2) have also been explored for their electroluminescent properties. The presence of substituents like the hydroxyl and carboxylic acid groups in this compound offers a pathway to synthesize new ligands for metal complexes with potentially enhanced stability, processability, and tailored electroluminescent properties for next-generation OLEDs.
Corrosion Inhibition Studies
The prevention of metal corrosion is a major industrial concern. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. Derivatives of 8-hydroxyquinoline have been extensively studied for their ability to protect metals, such as carbon steel, in acidic environments.
These molecules can adsorb onto the steel surface through the lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, blocking the active sites for corrosion. Studies on various 5-substituted-8-hydroxyquinoline derivatives have shown high inhibition efficiencies. The effectiveness of these compounds is often evaluated using electrochemical techniques and weight loss measurements. The table below presents the inhibition efficiency of several 8-hydroxyquinoline derivatives on carbon steel in a 1 M HCl solution, demonstrating their protective capabilities.
| Compound | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | 81 |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89 |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94 |
The structural features of this compound, including its aromatic system and heteroatoms, suggest its potential as an effective corrosion inhibitor, consistent with the performance of its chemical relatives.
Future Research Directions and Unexplored Avenues for 8 Hydroxyquinoline 5 Carboxylic Acid
Synthesis of Novel Derivatives with Improved Efficacy and Specificity
A primary avenue for future research lies in the synthesis of novel derivatives of 5-hydroxyisoquinoline-1-carboxylic acid to enhance their biological efficacy and target specificity. The isoquinoline (B145761) nucleus is a versatile starting point for the development of new therapeutic agents. researchgate.net By modifying the core structure, researchers can fine-tune the molecule's properties to interact more effectively with specific biological targets.
Key synthetic strategies could involve:
Esterification and Amidation: Converting the carboxylic acid group into a variety of esters and amides can modulate the compound's solubility, cell permeability, and binding interactions.
Substitution on the Aromatic Ring: Introducing different functional groups onto the benzene (B151609) ring portion of the isoquinoline can significantly alter its electronic properties and steric profile, leading to enhanced target engagement.
These modifications aim to create a library of compounds with diverse physicochemical properties, increasing the probability of identifying derivatives with potent and selective activity against various diseases. researchgate.net
Further Elucidation of Complex Molecular Mechanisms
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research should focus on detailed mechanistic studies to unravel these complex interactions.
This can be achieved through a combination of in vitro and in silico approaches:
Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes that interact with these compounds.
Pathway Analysis: Investigating the downstream signaling pathways that are modulated upon target binding, to understand the broader cellular response.
Computational Modeling: Employing molecular docking and simulation studies to predict and rationalize the binding modes of these derivatives within the active sites of their biological targets. researchgate.net
A thorough understanding of the molecular mechanisms will not only validate the therapeutic potential of these compounds but also guide the rational design of next-generation derivatives with improved activity and reduced off-target effects.
Exploration of New Biological Targets and Signaling Pathways
The structural features of this compound suggest that it and its derivatives may interact with a range of biological targets beyond those currently known for related compounds. A systematic exploration of new biological targets and signaling pathways is therefore a critical area for future investigation.
Potential areas of exploration include:
Enzyme Inhibition: Screening against various classes of enzymes, such as kinases, proteases, and metabolic enzymes, which are often implicated in disease pathogenesis.
Receptor Modulation: Investigating the ability of these compounds to act as agonists or antagonists for various cell surface and nuclear receptors.
Ion Channel Interaction: Assessing the potential for these derivatives to modulate the activity of ion channels, which play key roles in neuronal and cardiac function.
For example, certain quinoline-3-carboxylic acid esters have been identified as inhibitors of the STAT3 signaling pathway, a promising target for cancer therapy. nih.gov Similar high-throughput screening campaigns could reveal novel activities for this compound derivatives.
Development of Sustainable and Economically Viable Synthetic Routes
For any promising compound to move from the laboratory to clinical or industrial application, the development of sustainable and economically viable synthetic routes is essential. researchgate.net Traditional methods for synthesizing isoquinoline derivatives can sometimes involve harsh reagents and multiple steps. organic-chemistry.org
Future research should focus on:
Green Chemistry Principles: Utilizing environmentally benign solvents, reducing waste generation, and employing catalysts that can be recycled.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
One-Pot Reactions: Developing multi-component reactions where several synthetic steps are carried out in a single reaction vessel, saving time, resources, and energy. nih.gov
The development of efficient and scalable syntheses will be crucial for making this compound and its derivatives accessible for extensive biological evaluation and potential commercialization.
Advanced Characterization Techniques for Intricate Biological and Material Interactions
A deeper understanding of how this compound derivatives interact with biological systems and materials requires the application of advanced characterization techniques. These methods can provide detailed insights into the structural and dynamic aspects of these interactions.
Techniques to be employed include:
High-Resolution Spectroscopy: Using advanced NMR and mass spectrometry techniques to precisely determine the structure of new derivatives and their metabolites. acs.org
X-ray Crystallography: Obtaining crystal structures of these compounds complexed with their biological targets to visualize the specific molecular interactions. eurjchem.com
Surface Plasmon Resonance (SPR): Quantifying the binding kinetics and affinities of these derivatives for their targets in real-time.
These advanced characterization methods will provide invaluable data for understanding structure-activity relationships and for the rational design of improved compounds.
Integration with Nanoscience for Targeted Delivery and Enhanced Functionality
The integration of this compound derivatives with nanoscience offers exciting opportunities to overcome challenges such as poor solubility and lack of target specificity, thereby enhancing their therapeutic potential. nih.gov Nanoparticle-based drug delivery systems can improve the pharmacokinetic profiles of these compounds and enable their targeted delivery to diseased tissues. mdpi.com
Future research in this area could involve:
Liposomal Encapsulation: Encapsulating the compounds within liposomes to improve their solubility, stability, and circulation time in the body. ilo.orgplos.org
Polymeric Nanoparticles: Incorporating the derivatives into biodegradable polymeric nanoparticles for controlled and sustained release.
Surface Functionalization: Modifying the surface of nanoparticles with targeting ligands (e.g., antibodies or peptides) to ensure specific delivery to cancer cells or other pathological sites. nih.gov
By leveraging the power of nanotechnology, it may be possible to significantly enhance the therapeutic index of this compound derivatives, making them more effective and safer for clinical use. Studies have already shown that targeted delivery of isoquinoline derivatives using transferrin-conjugated liposomes can lead to superior antitumor activity. nih.govilo.orgplos.org
Q & A
Q. Methodological Answer :
- Synthesis : Use esterification followed by hydrolysis to introduce the carboxylic acid moiety. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purity Validation :
- Analytical Techniques : Employ HPLC (≥95% purity threshold) and NMR (1H/13C) to confirm structural integrity.
- Spectroscopy : Compare UV-Vis absorption spectra with reference standards to detect impurities .
How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Basic Research Question
Stability studies are critical for ensuring compound integrity during storage and experimentation.
Q. Methodological Answer :
- Experimental Design :
- Variables : Test temperature (4°C, 25°C, −20°C), humidity (40–80%), and light exposure (ambient vs. dark).
- Time Points : Analyze stability at 0, 7, 30, and 90 days.
- Analysis : Use mass spectrometry (MS) to detect degradation products and HPLC to quantify remaining parent compound.
- Data Interpretation : Calculate degradation kinetics (e.g., half-life) using Arrhenius equations .
What advanced techniques are suitable for elucidating the biological activity mechanisms of this compound?
Advanced Research Question
Mechanistic studies require integrating biochemical assays with computational modeling.
Q. Methodological Answer :
- In Vitro Assays :
- Computational Methods :
How can contradictory data on the compound’s solubility be resolved in different solvent systems?
Advanced Research Question
Discrepancies in solubility data often arise from methodological variability.
Q. Methodological Answer :
- Standardization : Adopt OECD guidelines for solubility testing (e.g., shake-flask method).
- Solvent Systems : Compare polar (water, DMSO) vs. non-polar (hexane, chloroform) solvents.
- Data Reconciliation :
What strategies are effective for validating this compound as a biomarker in metabolic studies?
Advanced Research Question
Biomarker validation requires rigorous reproducibility and correlation analyses.
Q. Methodological Answer :
- Reproducibility Testing :
- Correlation with Exposure :
How can researchers optimize the chromatographic separation of this compound from structurally similar analogs?
Basic Research Question
Chromatographic optimization is essential for accurate quantification.
Q. Methodological Answer :
- Column Selection : Use C18 reverse-phase columns with 3–5 µm particle size.
- Mobile Phase : Test gradients of acetonitrile/water (0.1% formic acid) to improve resolution.
- Detection : Set UV wavelength to 254 nm (optimal for aromatic rings) .
What ethical considerations are critical when designing toxicity studies for this compound?
Advanced Research Question
Ethical frameworks ensure humane and reproducible toxicity testing.
Q. Methodological Answer :
- In Vivo Studies : Adhere to ARRIVE guidelines for animal welfare, including sample size justification and anesthesia protocols.
- In Silico Alternatives : Use OECD QSAR Toolbox to predict toxicity, reducing animal use.
- Data Transparency : Disclose all adverse events in publications, regardless of significance .
How should conflicting results regarding the compound’s antioxidant activity be addressed?
Advanced Research Question
Contradictions often arise from assay variability or contextual factors.
Q. Methodological Answer :
- Assay Harmonization : Standardize protocols (e.g., DPPH radical scavenging assay) across labs.
- Contextual Factors : Control for pH, temperature, and solvent polarity during experiments.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
ADME (Absorption, Distribution, Metabolism, Excretion) prediction accelerates drug development.
Q. Methodological Answer :
- Software : Use SwissADME or pkCSM for bioavailability and logP predictions.
- Parameters : Input SMILES notation to generate results for:
How can researchers ensure reproducibility when scaling up the synthesis of this compound?
Basic Research Question
Scalability challenges include yield consistency and impurity control.
Q. Methodological Answer :
- Process Optimization :
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading.
- PAT (Process Analytical Technology) : Implement real-time HPLC monitoring.
- Documentation : Publish detailed protocols, including solvent volumes and stirring rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
